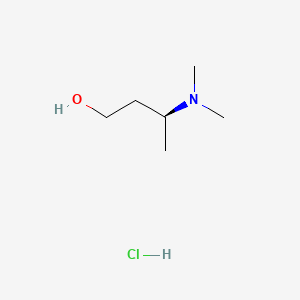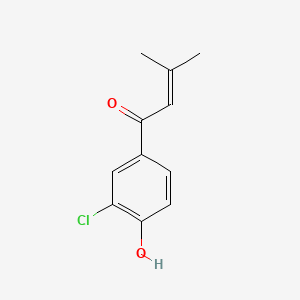
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one is an organic compound characterized by the presence of a chloro and hydroxy group attached to a phenyl ring, along with a methylbutenone side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butenone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 1-(3-Chloro-4-oxophenyl)-3-methylbut-2-en-1-one.
Reduction: Formation of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbutan-1-ol.
Substitution: Formation of 1-(3-Amino-4-hydroxyphenyl)-3-methylbut-2-en-1-one or 1-(3-Mercapto-4-hydroxyphenyl)-3-methylbut-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the butenone side chain can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent adducts that modulate the function of target proteins.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one can be compared with other similar compounds such as:
3-Chloro-4-hydroxyphenylacetic acid: Similar in structure but with an acetic acid side chain instead of a butenone side chain.
3-Chloro-4-hydroxyphenylacetamide: Contains an amide group instead of the butenone side chain.
3-Chloro-4-hydroxybenzeneethanol: Features an ethanol side chain instead of the butenone side chain.
These compounds share the 3-chloro-4-hydroxyphenyl moiety but differ in their side chains, which can influence their chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H11ClO2 |
|---|---|
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H11ClO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-6,13H,1-2H3 |
InChI-Schlüssel |
IPNUWJUOOQRTQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1=CC(=C(C=C1)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


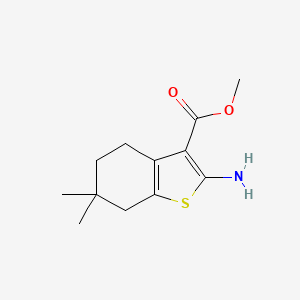
![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)

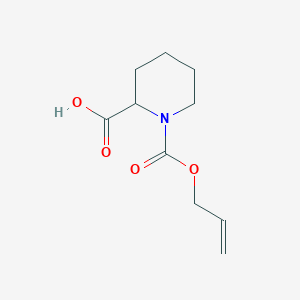
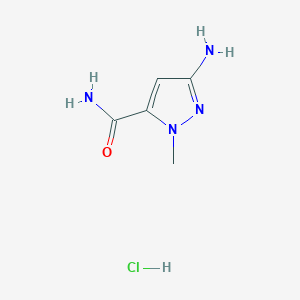
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)

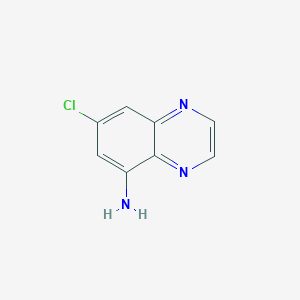
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
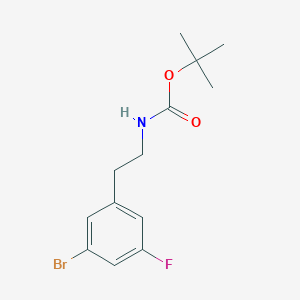
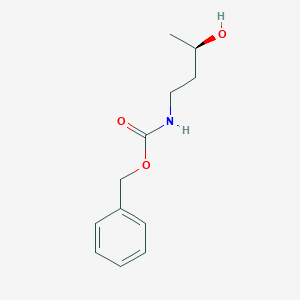
![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
